Cas no 88241-65-0 ((2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid)

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid structure
88241-65-0 structure
Product Name:(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
Numero CAS:88241-65-0
MF:C15H12O2
MW:224.254584312439
MDL:MFCD00014010
CID:709304
PubChem ID:5842785
Update Time:2024-10-26

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-[1,1'-biphenyl]-4-yl-, (2E)-
    • 7Α-METHYL-3,3-DIMETHOXY-5(10)-ESTRENE-17-ONE
    • trans-p-Phenylcinnamic Acid
    • (E)-4-Phenylcinnamic acid
    • trans-3-(4-Phenylphenyl)-2-propenoic acid
    • (2E)-3-[1,1′-Biphenyl]-4-yl-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-[1,1′-biphenyl]-4-yl-, (E)- (ZCI)
    • (E)-3-([1,1′-Biphenyl]-4-yl)acrylic acid
    • trans-4-Phenylcinnamic acid
    • 4-Phenylcinnamic acid
    • (2E)-3-biphenyl-4-ylacrylic acid
    • EN300-833098
    • (e)-3-(biphenyl-4-yl)acrylic acid
    • 2-propenoic acid, 3-[1,1'-biphenyl]-4-yl-, (2E)-
    • (2E)-3-{[1,1'-BIPHENYL]-4-YL}PROP-2-ENOIC ACID
    • 3-([1,1'-Biphenyl]-4-yl)acrylic acid
    • NS00051791
    • MFCD00014010
    • JS-042C
    • CHEMBL3621534
    • BDBM50124584
    • p-Phenylcinnamic acid
    • AH-034/04876017
    • F2147-0938
    • J-501863
    • 88241-65-0
    • CS-0156434
    • 13026-23-8
    • (E)-3-(4-phenylphenyl)prop-2-enoic acid
    • AKOS000263551
    • ALBB-010269
    • SCHEMBL165794
    • EN300-152469
    • (E)-3-([1,1'-biphenyl]-4-yl)acrylic acid
    • (2E)-3-(4-phenylphenyl)prop-2-enoic acid
    • 3-[1,1'-biphenyl]-4-ylacrylic acid
    • 3-[1,1'-Biphenyl]-4-yl-2-propenoic acid, AldrichCPR
    • (2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
    • MDL: MFCD00014010
    • Inchi: 1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+
    • Chiave InChI: DMJDEZUEYXVYNO-DHZHZOJOSA-N
    • Sorrisi: C(/C1C=CC(C2C=CC=CC=2)=CC=1)=C\C(=O)O

Proprietà calcolate

  • Massa esatta: 224.083729621g/mol
  • Massa monoisotopica: 224.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 24.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.2
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 226.4-228.7 ºC
  • Punto di ebollizione: 412.912 °C at 760 mmHg
  • Punto di infiammabilità: 308.021 °C
  • Solubilità: Quasi insolubile (0,061 g/l) (25°C),
  • Solubilità: Scioglito in dimetilformammide

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38-20/21/22
  • Istruzioni di sicurezza: 22-24/25
  • CODICI DEL MARCHIO F FLUKA:8
  • Identificazione dei materiali pericolosi: Xn

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B34155-1g
(E)-3-([1,1'-Biphenyl]-4-yl)acrylic acid
88241-65-0 97%
1g
¥37.0 2022-10-09
Alichem
A019124619-5g
4-Phenylcinnamic acid
88241-65-0 97%
5g
$161.71 2023-08-31
Alichem
A019124619-10g
4-Phenylcinnamic acid
88241-65-0 97%
10g
$236.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF366-1g
(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
88241-65-0 97%
1g
67.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF366-5g
(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
88241-65-0 97%
5g
242.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF366-20g
(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
88241-65-0 97%
20g
876.0CNY 2021-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237408-25g
(E)-3-([1,1'-Biphenyl]-4-yl)acrylic acid
88241-65-0 97%
25g
¥915.00 2024-04-27
Enamine
EN300-833098-1g
(2E)-3-(4-phenylphenyl)prop-2-enoic acid
88241-65-0
1g
$27.0 2023-09-02
Enamine
EN300-833098-5g
(2E)-3-(4-phenylphenyl)prop-2-enoic acid
88241-65-0
5g
$63.0 2023-09-02
Enamine
EN300-833098-10g
(2E)-3-(4-phenylphenyl)prop-2-enoic acid
88241-65-0
10g
$98.0 2023-09-02

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Triethylamine ;  10 min, rt; 3 - 4 h, rt
Riferimento
TiCl4-mediated olefination of aldehydes with acetic acid and alkyl acetates. A stereoselective approach to (E)-α,β-unsaturated carboxylic acids and esters
Augustine, John Kallikat; et al, Tetrahedron Letters, 2014, 55(24), 3503-3506

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Pyridine ;  24 h, 80 - 90 °C
Riferimento
Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents
Qian, Yong; et al, Bioorganic & Medicinal Chemistry, 2010, 18(14), 4991-4996

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: Cuprous iodide ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylacetamide ;  24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Stereoselective defluorinative carboxylation of gem-difluoroalkenes with carbon dioxide
Xie, Shi-Liang; et al, Organic Chemistry Frontiers, 2019, 6(21), 3678-3682

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
1.2 Solvents: Methanol ;  30 °C
Riferimento
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
2.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
2.2 Solvents: Methanol ;  30 °C
Riferimento
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  0 °C; 3 h, rt; 4 h, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
2.3 Solvents: Toluene ;  16 - 24 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
4.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
4.2 Solvents: Methanol ;  30 °C
Riferimento
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ;  2 h, reflux
Riferimento
Rational modifications on a benzylidene-acrylohydrazide antiviral scaffold, synthesis and evaluation of bioactivity against Chikungunya virus
Giancotti, Gilda; et al, European Journal of Medicinal Chemistry, 2018, 149, 56-68

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ;  24 h, 80 - 90 °C
Riferimento
Synthesis, molecular modeling and biological evaluation of β-ketoacyl-acyl carrier protein synthase III (FabH) as novel antibacterial agents
Zhang, Hong-Jia; et al, Bioorganic & Medicinal Chemistry, 2011, 19(15), 4513-4519

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Sodium chlorite
Riferimento
Traceless sulfone linker cleavage triggered by ozonolysis: solid-phase synthesis of diverse α-β-unsaturated carbonyl compounds
Chang, Yi-Fan; et al, Tetrahedron Letters, 2008, 49(3), 543-547

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Dimethylformamide ;  8 h, 1 atm, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Stereoselective electrochemical carboxylation of α,β-unsaturated sulfones
Yang, Zi-Xin; et al, Chinese Chemical Letters, 2023, 34(6),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 1 - 3 h, rt
1.3 Reagents: Acetic acid ,  Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 - 24 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Riferimento
Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst
Zhao, Bin; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 568-573

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium methoxide Catalysts: Cuprous chloride Solvents: Dimethylacetamide ;  24 h, 1 atm, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide
Hong, Junting; et al, European Journal of Organic Chemistry, 2020, 2020(19), 2813-2818

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide Catalysts: Cobalt iodide (CoI2) ,  Eosin ;  15 h, 50 °C
Riferimento
Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis
Song, Cai-xia; et al, RSC Advances, 2017, 7(19), 11233-11243

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  60 °C
1.2 Reagents: Potassium carbonate ,  Sodium benzenesulfinate (resin-bound) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  90 °C
1.3 Reagents: Dimethyl sulfoxide ,  Butyllithium ;  5 min, rt
1.4 Solvents: Tetrahydrofuran ;  30 min, rt
1.5 Solvents: Tetrahydrofuran ;  rt
1.6 Reagents: Ozone Solvents: Dichloromethane ;  5 min, 0 °C
1.7 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  3 h, rt
2.1 Reagents: Hydrogen peroxide ,  Sodium chlorite
Riferimento
Traceless sulfone linker cleavage triggered by ozonolysis: solid-phase synthesis of diverse α-β-unsaturated carbonyl compounds
Chang, Yi-Fan; et al, Tetrahedron Letters, 2008, 49(3), 543-547

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  60 °C
1.2 Reagents: Potassium carbonate ,  Sodium benzenesulfinate (resin-bound) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  90 °C
1.3 Reagents: Dimethyl sulfoxide ,  Butyllithium ;  5 min, rt
1.4 Solvents: Tetrahydrofuran ;  30 min, rt
1.5 Solvents: Tetrahydrofuran ;  rt
1.6 Reagents: Ozone Solvents: Dichloromethane ;  5 min, 0 °C
1.7 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  3 h, rt
2.1 Reagents: Hydrogen peroxide ,  Sodium chlorite
Riferimento
Traceless sulfone linker cleavage triggered by ozonolysis: solid-phase synthesis of diverse α-β-unsaturated carbonyl compounds
Chang, Yi-Fan; et al, Tetrahedron Letters, 2008, 49(3), 543-547

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  10 h, 75 °C
2.1 Reagents: Dimethyl sulfoxide Catalysts: Cobalt iodide (CoI2) ,  Eosin ;  15 h, 50 °C
Riferimento
Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis
Song, Cai-xia; et al, RSC Advances, 2017, 7(19), 11233-11243

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Iodine Solvents: Acetonitrile ;  3 h, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Dimethylformamide ;  8 h, 1 atm, 35 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Stereoselective electrochemical carboxylation of α,β-unsaturated sulfones
Yang, Zi-Xin; et al, Chinese Chemical Letters, 2023, 34(6),

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
1.3 Solvents: Toluene ;  16 - 24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
3.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
3.2 Solvents: Methanol ;  30 °C
Riferimento
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Solvents: Dimethylformamide ;  0 °C; 3 h, rt; 4 h, 60 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
3.3 Solvents: Toluene ;  16 - 24 h, reflux
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
5.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
5.2 Solvents: Methanol ;  30 °C
Riferimento
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
2.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
3.2 Solvents: Dimethylformamide ;  0 °C; 3 h, rt; 4 h, 60 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
4.3 Solvents: Toluene ;  16 - 24 h, reflux
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
6.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
6.2 Solvents: Methanol ;  30 °C
Riferimento
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Raw materials

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Preparation Products

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti